molecular formula C6H4N4O2 B596078 [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid CAS No. 1245644-97-6

[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid

Cat. No.: B596078
CAS No.: 1245644-97-6
M. Wt: 164.124
InChI Key: DEKZPGQGALUACN-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound.

Future Directions

The future directions for the research on “[1,2,4]Triazolo[4,3-a]pyrazine” derivatives could involve further investigation into their antibacterial and anticancer activities . Additionally, more studies are needed to fully understand their mechanism of action and to evaluate their safety and potential hazards .

Mechanism of Action

Target of Action

The primary targets of [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid are c-Met kinase and Poly (ADP-ribose) polymerase 1 (PARP1) . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration. PARP1 is a key protein involved in DNA repair and genomic stability.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been found to exhibit excellent inhibitory activity against c-Met kinase , and it also acts as a PARP1 inhibitor . By inhibiting these targets, the compound interferes with their normal function, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of c-Met kinase and PARP1 affects several biochemical pathways. The inhibition of c-Met kinase can disrupt cellular processes such as cell survival and migration . On the other hand, inhibiting PARP1 can lead to the accumulation of DNA damage, as PARP1 plays a crucial role in DNA repair .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its inhibitory effects on c-Met kinase and PARP1. By inhibiting these targets, the compound can disrupt cellular processes and lead to cell death . This makes it a potential therapeutic agent for conditions such as cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with various reagents to yield the desired compound . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazines, isocyanates, and various acids and bases . The conditions often involve specific temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazines can yield amidrazone derivatives, which can further cyclize to form triazoles .

Comparison with Similar Compounds

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)5-9-8-4-3-7-1-2-10(4)5/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKZPGQGALUACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681016
Record name [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-97-6
Record name [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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